Cas no 117258-73-8 (Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aS,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,7-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester)
![Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aS,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,7-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester structure](https://fr.kuujia.com/scimg/cas/117258-73-8x500.png)
117258-73-8 structure
Nom du produit:Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aS,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,7-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester
Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aS,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,7-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester Propriétés chimiques et physiques
Nom et identifiant
-
- Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aS,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,7-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester
- Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aS,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,7-dihydroxy-3-(hydroxymethyl)-6
- 1H-Cyclobut[e]indene, benzoic acid deriv.
- Benzoicacid, 2,4-dihydroxy-6-methyl-,2,2a,4a,5,6,7,7a,7b-octahydro-2a,7-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester, [2R-(2a,2ab,4aa,7b,7aa,7bb)]-
- Melleolide E
- [2a,7-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1,2,4a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2,4-dihydroxy-6-methylbenzoate
- CHEBI:175349
-
- Piscine à noyau: 1S/C23H30O7/c1-11-5-14(25)7-15(26)17(11)20(28)30-16-9-22(4)18-12(8-21(2,3)19(18)27)6-13(10-24)23(16,22)29/h5-7,12,16,18-19,24-27,29H,8-10H2,1-4H3/t12-,16-,18-,19-,22-,23+/m1/s1
- La clé Inchi: SWVWDNGFQHDELB-METLCYJQSA-N
- Sourire: C(O[C@H]1[C@@]2(O)C(CO)=C[C@@]3([H])[C@@]([H])([C@@]2(C)C1)[C@@H](O)C(C)(C)C3)(=O)C1=C(C)C=C(O)C=C1O
Propriétés calculées
- Qualité précise: 418.19915329g/mol
- Masse isotopique unique: 418.19915329g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 5
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 30
- Nombre de liaisons rotatives: 4
- Complexité: 748
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 6
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.7
- Surface topologique des pôles: 127Ų
Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aS,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,7-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester Littérature connexe
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
117258-73-8 (Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aS,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,7-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester) Produits connexes
- 1806814-02-7(4-Amino-2-(aminomethyl)-3-(difluoromethyl)-6-iodopyridine)
- 1228182-69-1(3-bromo-5-(trifluoromethyl)-1H-indole-7-carbonitrile)
- 1240565-73-4(2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one)
- 1297607-58-9(5-[(4-ethoxyphenyl)sulfamoyl]-N-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carboxamide)
- 2166849-92-7(2-bromopropyl 4-methylpentanoate)
- 1072944-91-2(2,4-bis(benzyloxy)pyrimidin-5-ylboronic Acid Neopentyl Ester)
- 383128-81-2(2-(2-fluorophenyl)methylpiperidine)
- 902444-87-5(2-6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide)
- 1780447-89-3(5-(piperidin-4-yl)methylisoquinoline)
- 1019578-92-7(1-(2-Chlorophenyl)ethyl(2-methylpropyl)amine)
Fournisseurs recommandés
Synrise Material Co. Ltd.
Membre gold
Fournisseur de Chine
Lot

pengshengyue
Membre gold
Fournisseur de Chine
Lot

Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

atkchemica
Membre gold
Fournisseur de Chine
Réactif

Minglong (Xianning) Medicine Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
